molecular formula C19H14Cl2O5 B11155126 6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B11155126
M. Wt: 393.2 g/mol
InChI Key: GNNWEIKIRLNYRR-UHFFFAOYSA-N
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Description

6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one is a complex organic compound characterized by its unique chemical structure. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to specific receptors: Modulating their activity and triggering downstream signaling pathways.

    Inhibiting enzymes: Affecting metabolic processes and altering cellular functions.

    Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H14Cl2O5

Molecular Weight

393.2 g/mol

IUPAC Name

6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-ethylchromen-2-one

InChI

InChI=1S/C19H14Cl2O5/c1-2-10-4-19(22)26-15-7-16(14(21)5-12(10)15)23-8-11-3-17-18(6-13(11)20)25-9-24-17/h3-7H,2,8-9H2,1H3

InChI Key

GNNWEIKIRLNYRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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